molecular formula C20H17FN2O4 B2972423 1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-85-7

1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2972423
CAS No.: 868678-85-7
M. Wt: 368.364
InChI Key: VPGQNSLVKVHDPG-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted pyridine ring with the carboxamide group under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents and overall chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-26-16-10-8-15(9-11-16)22-19(24)17-6-4-12-23(20(17)25)27-13-14-5-2-3-7-18(14)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGQNSLVKVHDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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